molecular formula C18H20N2O5S B4433291 N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}oxolane-2-carboxamide

N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}oxolane-2-carboxamide

Cat. No.: B4433291
M. Wt: 376.4 g/mol
InChI Key: WMDLSPZOAUCNND-UHFFFAOYSA-N
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Description

N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}oxolane-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a sulfamoyl group, and an oxolane-2-carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}oxolane-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminophenyl oxolane-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like sodium hydride or strong acids/bases depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}oxolane-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}oxolane-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit trypanothione reductase, an enzyme crucial for the survival of certain parasites . The compound binds to the active site of the enzyme, preventing it from catalyzing the reduction of trypanothione disulfide to trypanothione, thereby disrupting the redox balance within the parasite and leading to its death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}oxolane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit trypanothione reductase sets it apart from other similar compounds, making it a promising candidate for further research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-15-8-4-14(5-9-15)20-26(22,23)16-10-6-13(7-11-16)19-18(21)17-3-2-12-25-17/h4-11,17,20H,2-3,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDLSPZOAUCNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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